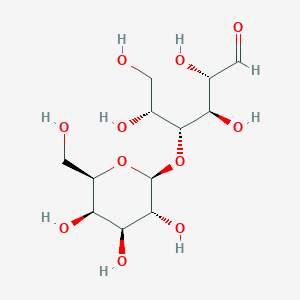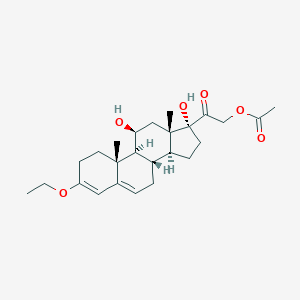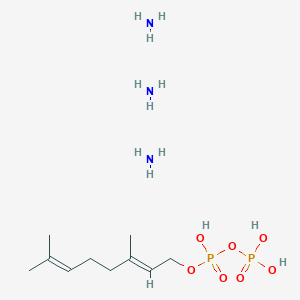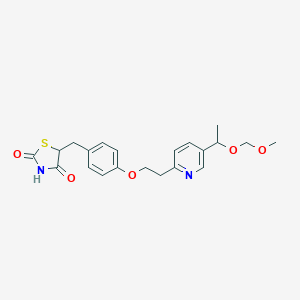
Epilactose
描述
epi-Lactose is an epimer of Lactose and is also known to exhibit prebiotic properties.
科学研究应用
益生元效应
Epilactose是一种不易消化的碳水化合物,具有良好的益生元效应 . 它促进肠道矿物质吸收 并且已被证明可以刺激丁酸盐产生细菌 . 丁酸盐是肠道和全身健康的有益代谢物 .
缓解胃切除术后骨质疏松症和贫血
This compound已被发现可以缓解胃切除术后骨质疏松症和贫血 . 这是通过促进钙和铁的吸收实现的 .
降低血浆胆固醇水平
研究表明,this compound可以帮助降低血浆胆固醇水平 . 这可能有利于管理与高胆固醇相关的疾病。
预防肥胖和代谢紊乱
This compound与预防肥胖和代谢紊乱有关 . <a data-citationid="9c8e59fd-fdb6-cf5d-2f73-1db55aff443e-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00
作用机制
Target of Action
Epilactose primarily targets the gut microbiota . It has been shown to significantly stimulate the growth of butyrate-producing bacteria . These bacteria play a crucial role in maintaining gut health by producing butyrate, a short-chain fatty acid that serves as a primary energy source for colon cells and has anti-inflammatory properties .
Mode of Action
This compound interacts with its targets, the gut microbiota, by serving as a prebiotic . Prebiotics are non-digestible carbohydrates that promote the growth of beneficial gut bacteria . This compound is fermented by these bacteria, leading to the production of metabolites such as lactate, short-chain fatty acids, and gases . This interaction results in a modulation of the gut microbiota, promoting a healthier gut environment .
Biochemical Pathways
This compound is produced from lactose through a process of non-enzymatic catalysis . It is an epimer of lactose, meaning it has the same molecular formula but a different arrangement of atoms . The biochemical pathways affected by this compound primarily involve the fermentation processes of the gut microbiota . The fermentation of this compound by these bacteria leads to the production of beneficial metabolites, including butyrate .
Pharmacokinetics
As a non-digestible carbohydrate, it is likely that this compound remains largely unabsorbed in the gut, where it can be fermented by the gut microbiota . This allows it to exert its prebiotic effects and promote intestinal mineral absorption .
Result of Action
The fermentation of this compound by the gut microbiota results in the production of several metabolites, including lactate, short-chain fatty acids, and gases . Among these, butyrate is particularly beneficial for gut and systemic health . The production of butyrate is significantly increased in the presence of this compound . This can lead to improved gut health and potentially other systemic benefits .
Action Environment
The action of this compound is influenced by the environment within the gut, including the composition of the gut microbiota . The prebiotic effect of this compound has been observed to be independent of the donor’s diet, suggesting that it may exert its beneficial effects across a range of gut environments . .
生化分析
Biochemical Properties
Epilactose is produced by the enzyme cellobiose 2-epimerase . This enzyme can convert lactose to this compound . The biochemical properties and kinetic parameters of this enzyme have been studied .
Cellular Effects
It is known that this compound is a non-digestible carbohydrate and has a good prebiotic effect . It promotes intestinal mineral absorption .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme cellobiose 2-epimerase . This enzyme catalyzes the epimerization of lactose to produce this compound .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound is produced in heat-treated milk , suggesting that it is stable under high-temperature conditions.
Metabolic Pathways
This compound is involved in the lactose metabolic pathway . It is produced from lactose by the action of the enzyme cellobiose 2-epimerase .
属性
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-QMRWEYQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-56-9, 20869-27-6 | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eplattosio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPILACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate](/img/structure/B123631.png)
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)



